molecular formula C19H39NO2 B14276760 Tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester CAS No. 163675-88-5

Tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester

Cat. No.: B14276760
CAS No.: 163675-88-5
M. Wt: 313.5 g/mol
InChI Key: KIPQYJOLEGBNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester is a chemical compound with a complex structure. It is an ester derivative of tetradecanoic acid, also known as myristic acid. This compound is characterized by the presence of a dimethylamino group and a methylethyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester typically involves esterification reactions. One common method is the reaction of tetradecanoic acid with 2-(dimethylamino)-1-methylethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanoic acid and 2-(dimethylamino)-1-methylethanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines.

Major Products

    Hydrolysis: Tetradecanoic acid and 2-(dimethylamino)-1-methylethanol.

    Oxidation: Carboxylic acids and other oxidation products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing the active components. The dimethylamino group can interact with various molecular targets, including receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetradecanoic acid (Myristic acid): A saturated fatty acid with similar structural features but lacking the ester and dimethylamino groups.

    Tetradecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Another ester derivative of tetradecanoic acid with different functional groups.

Uniqueness

Tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester is unique due to the presence of both the dimethylamino and methylethyl ester groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

163675-88-5

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

1-(dimethylamino)propan-2-yl tetradecanoate

InChI

InChI=1S/C19H39NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18(2)17-20(3)4/h18H,5-17H2,1-4H3

InChI Key

KIPQYJOLEGBNHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.